molecular formula C9H10ClNO B13122740 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone

2-Chloro-1-(4-ethylpyridin-3-yl)ethanone

Cat. No.: B13122740
M. Wt: 183.63 g/mol
InChI Key: SBFTXNYSNGIKCZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethylpyridin-3-yl)ethanone is an organic compound that belongs to the class of chlorinated ketones It features a pyridine ring substituted with an ethyl group at the 4-position and a chloroacetyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone typically involves the chlorination of 1-(4-ethylpyridin-3-yl)ethanone. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is then heated to facilitate the chlorination process, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-ethylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol, or lithium aluminum hydride (LiAlH₄) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium, or chromium trioxide (CrO₃) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(4-ethylpyridin-3-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(4-ethylpyridin-3-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(4-ethylpyridin-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is employed in studies investigating the biological activity of chlorinated ketones and their derivatives.

    Industrial Applications: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-ethylpyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 1-(3-Chloropyridin-2-yl)ethanone

Uniqueness

2-Chloro-1-(4-ethylpyridin-3-yl)ethanone is unique due to the presence of the ethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridine ring can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-1-(4-ethylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H10ClNO/c1-2-7-3-4-11-6-8(7)9(12)5-10/h3-4,6H,2,5H2,1H3

InChI Key

SBFTXNYSNGIKCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)CCl

Origin of Product

United States

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